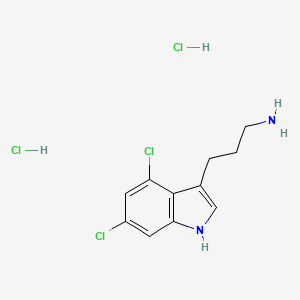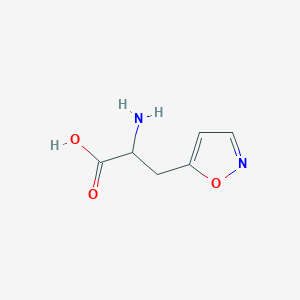
Sodium 2-bromo-5-methanesulfonylbenzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-bromo-5-methanesulfonylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆BrNaO₄S₂ and a molecular weight of 321.14 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 2-bromo-5-methanesulfonylbenzene-1-sulfinate, typically involves the sulfonylation of aromatic compounds. One common method is the reaction of the corresponding aryl bromide with sodium sulfinate under specific conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods: Industrial production of sodium sulfinates may involve large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final product in a usable form .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-bromo-5-methanesulfonylbenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products:
Sulfonic Acids: Formed through oxidation.
Sulfides: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
Sodium 2-bromo-5-methanesulfonylbenzene-1-sulfinate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of sodium 2-bromo-5-methanesulfonylbenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various substrates, facilitating the formation of sulfonylated products. This reactivity is crucial in many synthetic pathways, including the formation of C–S, N–S, and S–S bonds .
Vergleich Mit ähnlichen Verbindungen
- Sodium nitrobenzenesulfinate
- Sodium trifluoromethanesulfinate
- Sodium thiophene-2-sulfinate
- Sodium pyridine-3-sulfinate
Comparison: Sodium 2-bromo-5-methanesulfonylbenzene-1-sulfinate is unique due to the presence of both bromine and methanesulfonyl groups, which confer distinct reactivity and selectivity in chemical reactions. Compared to other sodium sulfinates, it offers unique advantages in specific synthetic applications, particularly in the formation of sulfonylated aromatic compounds .
Eigenschaften
Molekularformel |
C7H6BrNaO4S2 |
|---|---|
Molekulargewicht |
321.1 g/mol |
IUPAC-Name |
sodium;2-bromo-5-methylsulfonylbenzenesulfinate |
InChI |
InChI=1S/C7H7BrO4S2.Na/c1-14(11,12)5-2-3-6(8)7(4-5)13(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
ZFJSJBWBEDSRCQ-UHFFFAOYSA-M |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Br)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151869.png)





![1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B13151907.png)
![6-Phenyl-[2,2'-bipyridin]-4(1H)-one](/img/structure/B13151916.png)
![7-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13151922.png)
![3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B13151930.png)




